4,5-ジメトキシ-2-ニトロベンジルアルコール

概要

説明

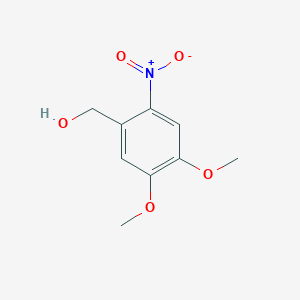

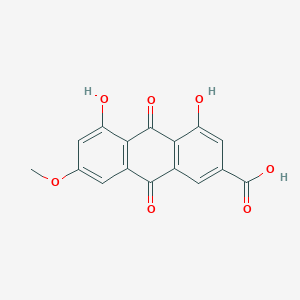

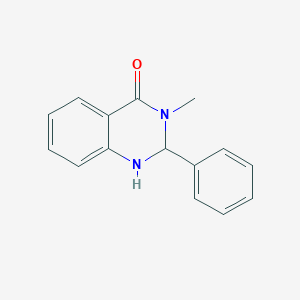

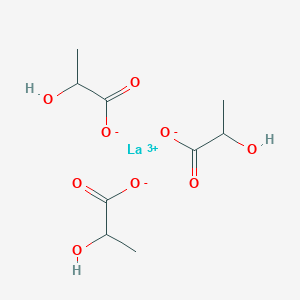

4,5-Dimethoxy-2-nitrobenzyl alcohol, also known as 6-nitroveratryl alcohol, is a derivative of 2-nitrobenzyl alcohol. It is characterized by the presence of two methoxy groups and a nitro group on the benzene ring, along with a hydroxymethyl group. This compound has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol .

科学的研究の応用

4,5-Dimethoxy-2-nitrobenzyl alcohol has several applications in scientific research:

Chemistry: It is used as a reagent for the protection of alcohols, forming ethers that can be cleaved by photolysis.

Biology: It serves as a photolabile protecting group in the synthesis of biologically active molecules.

Medicine: It is used in the development of photochemical protecting groups for drug delivery systems.

Industry: It is employed in the synthesis of photolabile monomers and other industrial chemicals .

作用機序

Target of Action

4,5-Dimethoxy-2-nitrobenzyl alcohol is primarily used as a reagent for the protection of alcohols . It acts as a photolabile protecting group, which means it can protect functional groups in chemical reactions from unwanted reactions .

Mode of Action

The compound interacts with its targets (alcohols) by forming ethers . These ethers can be cleaved by photolysis, a process involving the absorption of light and subsequent breaking of a chemical bond . This results in intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde .

Biochemical Pathways

The biochemical pathway primarily involves the formation and cleavage of ethers. Upon exposure to light, the compound undergoes photolysis, leading to the cleavage of the ether bond and the release of the protected alcohol . This process allows for the selective protection and deprotection of alcohols in complex organic synthesis .

Result of Action

The primary result of the action of 4,5-Dimethoxy-2-nitrobenzyl alcohol is the protection of alcohols in chemical reactions . By forming a photolabile ether bond with the alcohol, it prevents unwanted reactions from occurring . Upon exposure to light, the ether bond is cleaved, releasing the protected alcohol .

Action Environment

The action of 4,5-Dimethoxy-2-nitrobenzyl alcohol is influenced by environmental factors such as light and temperature. Light is necessary for the photolysis process, which cleaves the ether bond and releases the protected alcohol . The stability and efficacy of the compound may also be affected by the pH and temperature of the reaction environment.

生化学分析

Biochemical Properties

It has been reported to be one of the oxidation products of veratryl (3,4-dimethoxybenzyl) alcohol by lignin peroxidase .

Molecular Mechanism

It is known to be involved in the synthesis of photolabile monomers , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

準備方法

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of 4,5-dimethoxy-2-nitrobenzyl alcohol may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

4,5-Dimethoxy-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions

Major Products Formed

Oxidation: 4,5-Dimethoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzoic acid.

Reduction: 4,5-Dimethoxy-2-aminobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

類似化合物との比較

Similar Compounds

4,5-Methylenedioxy-2-nitrobenzyl alcohol: Similar structure with a methylenedioxy group instead of methoxy groups.

2-Nitrobenzyl alcohol: Lacks the methoxy groups present in 4,5-dimethoxy-2-nitrobenzyl alcohol

Uniqueness

4,5-Dimethoxy-2-nitrobenzyl alcohol is unique due to its dual methoxy groups, which enhance its photolabile properties and make it a valuable reagent in photochemical reactions. The presence of these groups also influences its reactivity and stability compared to other nitrobenzyl alcohol derivatives .

特性

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCOJBVYHQOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144044 | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1016-58-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the photoresponsive color change observed in polydiacetylene (PDA) molecules incorporating 4,5-Dimethoxy-2-nitrobenzyl alcohol?

A1: 4,5-Dimethoxy-2-nitrobenzyl alcohol acts as a photocleavable moiety within the PDA structure []. Upon irradiation with 365 nm UV light, the 4,5-Dimethoxy-2-nitrobenzyl group undergoes cleavage. This cleavage disrupts the ordered packing of the PDA molecules, leading to a transition from a blue to red color and the development of red fluorescence. Essentially, the photocleavage event induces steric disorder, altering the conjugated backbone of the PDA and thus its optical properties [].

Q2: How does the presence of the 4,5-dimethoxy groups influence the photochemical behavior of 4,5-Dimethoxy-2-nitrobenzyl alcohol compared to 2-nitrobenzyl alcohol?

A2: Studies using time-resolved UV-vis spectroscopy reveal that the 4,5-dimethoxy groups in 4,5-Dimethoxy-2-nitrobenzyl alcohol cause a red shift in its absorption spectrum compared to 2-nitrobenzyl alcohol []. This red shift suggests an electronic interaction between the dimethoxy substituents and the nitrobenzyl moiety, influencing the compound's excited state properties. Additionally, a triplet state with charge-transfer (CT) character was detected in 4,5-Dimethoxy-2-nitrobenzyl alcohol after laser excitation, which was absent in the parent 2-nitrobenzyl alcohol []. This difference in excited state behavior can influence the compound's reactivity and photoconversion pathways.

Q3: Can 4,5-Dimethoxy-2-nitrobenzyl alcohol be utilized in controlled drug delivery systems, and if so, how?

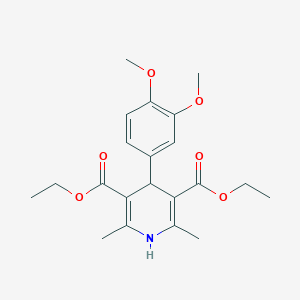

A3: Research indicates that 4,5-Dimethoxy-2-nitrobenzyl alcohol holds promise as a photocleavable component in drug delivery systems []. A study incorporated this compound into a poly(trimethylene carbonate) copolymer. This copolymer formed stable nanoparticles that encapsulated the photosensitizer temoporfin []. Upon UV irradiation, the 4,5-Dimethoxy-2-nitrobenzyl groups within the nanoparticles cleaved, leading to particle degradation and controlled release of the encapsulated temoporfin []. This approach offers a potential strategy for targeted photodynamic therapy.

Q4: What are the implications of the lignin peroxidase-mediated nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) for understanding the enzyme's mechanism?

A4: The study using lignin peroxidase (LiP) and tetranitromethane (TNM) to nitrate veratryl alcohol provides insights into the enzyme's oxidative mechanism []. The formation of 4,5-dimethoxy-2-nitrobenzyl alcohol as one of the products, alongside veratraldehyde and 3,4-dimethoxy-nitrobenzene, supports the involvement of radical species in LiP catalysis []. Specifically, the results suggest that LiP initially oxidizes veratryl alcohol to its cation radical, which can then undergo different pathways, including reaction with nitrogen dioxide radicals generated from TNM, ultimately leading to the observed nitrated product [].

Q5: Can 4,5-Dimethoxy-2-nitrobenzyl alcohol be used for photoinduced peptide release?

A5: Yes, research has demonstrated the use of 4,5-Dimethoxy-2-nitrobenzyl alcohol as a photolabile protecting group for peptide release []. By attaching the compound to amino acids like histidine and aspartate, researchers achieved light-triggered cleavage and subsequent release of the amino acids or even short peptides []. This approach relies on the photoconversion of the nitrobenzyl group to its nitroso form, triggering a cascade that ultimately cleaves the bond connecting it to the peptide []. This method shows promise for applications requiring controlled and localized delivery of bioactive peptides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)